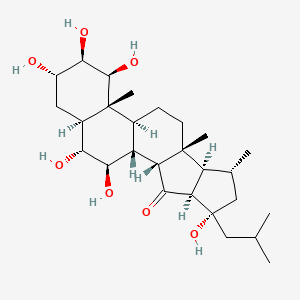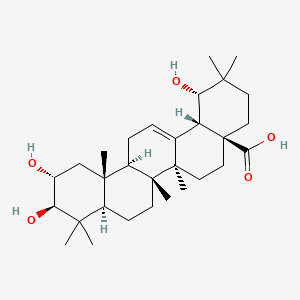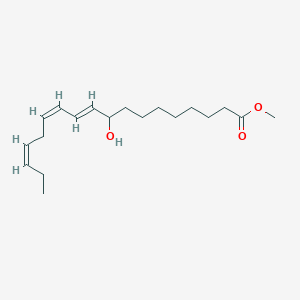
(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester is a fatty acid methyl ester isolated from leaves and twigs of Ehretia dicksonii. It exhibits anti-inflammatory and inhibition of lipoxygenase activities. It has a role as a metabolite, an anti-inflammatory agent and a lipoxygenase inhibitor.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
One notable application of (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester is in the field of anti-inflammatory compounds. It was isolated from the methanol extract of Ehretia dicksonii and demonstrated the ability to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. This compound exhibited an inhibitory effect of 43% at a dose of 500 μg, showcasing its potential as a natural anti-inflammatory agent. Further, related compounds, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, also showed potent anti-inflammatory activity, underscoring the therapeutic potential of this class of compounds in managing inflammation. Additionally, these compounds inhibited soybean lipoxygenase at a concentration of 10 μg/ml, further indicating their anti-inflammatory properties (Dong, Oda, & Hirota, 2000).
Occurrence in Plant Leaves
Another study highlighted the occurrence of free and esterified lipoxygenase products, including (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid, in the leaves of Glechoma hederacea L. and other Labiatae. These compounds are predominantly esterified in the membrane ester lipids of the leaves, with a significant increase in their content upon air-drying. This suggests a possible involvement of the lipoxygenase pathway in the natural senescence of leaves, indicating not only a biochemical role within plants but also a potential area for exploration in understanding plant aging and defense mechanisms (Kühn, Wiesner, Alder, & Schewe, 1989).
Synthesis and Biological Activity
Research has also focused on the synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids, showcasing a method to create allylic hydroxylated derivatives with moderate in vitro cytotoxicity against various human cancer cell lines. Although not directly mentioning this compound, this study exemplifies the broader interest and potential of hydroxylated fatty acids in therapeutic applications, including anti-cancer and anti-inflammatory effects. The derivatives also exhibited toxicity to brine shrimp, suggesting a need for further evaluation of their bioactivity and potential therapeutic uses (Li et al., 2009).
Propiedades
Fórmula molecular |
C19H32O3 |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl (10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h4-5,7,9,12,15,18,20H,3,6,8,10-11,13-14,16-17H2,1-2H3/b5-4-,9-7-,15-12+ |
Clave InChI |
MTOOOXVLHAITCG-RUDXKNGCSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)OC)O |
SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)OC)O |
SMILES canónico |
CCC=CCC=CC=CC(CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



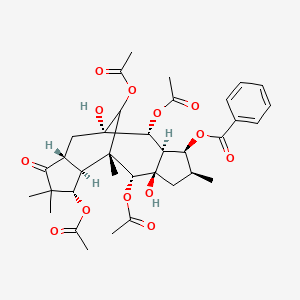
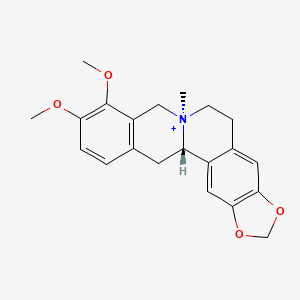

![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
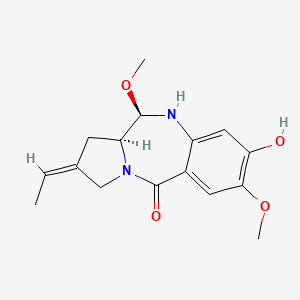
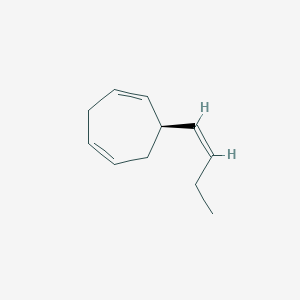
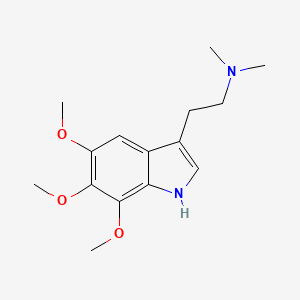
![carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B1253937.png)

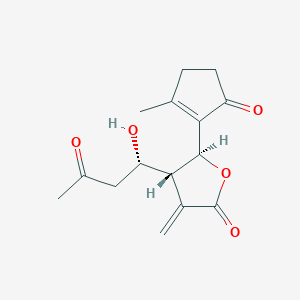
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
